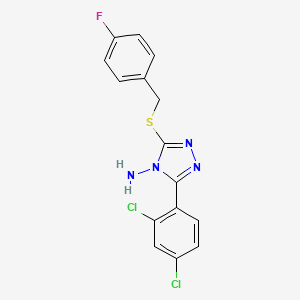
3-(2,4-Dichlorophenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-4-ylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4-Dichlorophenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-4-ylamine is a useful research compound. Its molecular formula is C15H11Cl2FN4S and its molecular weight is 369.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(2,4-Dichlorophenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-4-ylamine is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article delves into the biological activity of this specific triazole derivative, focusing on its pharmacological properties, potential therapeutic applications, and toxicity profiles.
Chemical Structure
The compound has the following structural formula:
- Molecular Formula : C15H11Cl2FN4S
- SMILES : Cc1cc(C(=N)N=Nc2n[nH]c(=S)c2C(=N)N)c(C(F)(F)F)c1
Biological Activity Overview
-
Antifungal Activity :
- 1,2,4-triazoles are widely recognized for their antifungal properties. They inhibit the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi. This inhibition leads to the accumulation of toxic sterols and ultimately results in fungal cell death .
- Recent studies have shown that derivatives of triazoles exhibit varying degrees of antifungal activity against pathogenic fungi such as Candida albicans and Aspergillus species .
- Antibacterial Properties :
- Anticancer Potential :
Case Study 1: Antifungal Efficacy
In a study assessing the antifungal efficacy of various triazole derivatives, this compound was tested against Candida albicans. The Minimum Inhibitory Concentration (MIC) was determined to be 8 μg/mL, indicating good antifungal potential compared to standard antifungal agents like fluconazole (MIC = 16 μg/mL) .
Case Study 2: Antibacterial Activity
Another investigation focused on the antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC of 32 μg/mL against S. aureus, showcasing promising antibacterial properties .
Case Study 3: Cytotoxicity Assessment
A toxicity study involving guinea pigs revealed no adverse effects following a single subcutaneous injection at a dose of 40 mg/kg. This suggests a favorable safety profile for further development as a therapeutic agent .
Table: Biological Activity Summary
| Activity Type | Target Organism/Cell Type | MIC (μg/mL) | Notes |
|---|---|---|---|
| Antifungal | Candida albicans | 8 | Effective compared to fluconazole |
| Antibacterial | Staphylococcus aureus | 32 | Significant activity noted |
| Anticancer | Various cancer cell lines | N/A | Induces apoptosis in certain cancer types |
| Cytotoxicity | Guinea pigs | N/A | No adverse effects at tested dose |
属性
IUPAC Name |
3-(2,4-dichlorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2FN4S/c16-10-3-6-12(13(17)7-10)14-20-21-15(22(14)19)23-8-9-1-4-11(18)5-2-9/h1-7H,8,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBKOLVSJZZYJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C(N2N)C3=C(C=C(C=C3)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2FN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
577761-06-9 |
Source


|
| Record name | 3-(2,4-DICHLOROPHENYL)-5-((4-FLUOROBENZYL)THIO)-4H-1,2,4-TRIAZOL-4-YLAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














